3-Ethoxypropionitrile

Thermal safety Solvent selection Process chemistry

When high-temperature synthesis demands a nitrile solvent that won't boil off or pose excessive vapor exposure risks, 3-Ethoxypropionitrile (EPN) provides the answer. With a boiling point 74-94 °C higher than propionitrile or acrylonitrile, EPN stays liquid at temperatures where simpler nitriles evaporate. Its vapor pressure is ~160-fold lower, reducing inhalation risk. For pharmaceutical intermediate synthesis (e.g., thiadiazole derivatives), EPN delivers >99% purity and clean aqueous phase separation due to limited water solubility (~55.6 g/L). Ideal for lithium-ion battery electrolyte co-solvent applications requiring high rate capability.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 2141-62-0
Cat. No. B165598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxypropionitrile
CAS2141-62-0
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCOCCC#N
InChIInChI=1S/C5H9NO/c1-2-7-5-3-4-6/h2-3,5H2,1H3
InChIKeyDCWQZPJHHVLHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxypropionitrile Physicochemical Baseline


3-Ethoxypropionitrile (EPN; CAS 2141-62-0; C₅H₉NO; MW 99.13) is a saturated aliphatic nitrile bearing a terminal ethoxy group, classified as both a nitrile and an ether. At ambient conditions it is a colorless to pale-yellow liquid with a boiling point of 171–173 °C, flash point of 63–64 °C (closed cup), density of 0.911 g/mL (20 °C), and a refractive index of 1.407 (nD²⁰) [1]. Its vapor pressure is 0.219 mmHg at 25 °C, and it exhibits limited water solubility (estimated ~55.6 g/L at 25 °C) [2]. The compound serves as a polar aprotic solvent, a synthetic intermediate for pharmaceuticals and agrochemicals (e.g., thiadiazole derivatives), and a high-boiling electrolyte co-solvent for lithium-ion batteries .

1
High-temperature synthesis solvent
Polar aprotic, BP 171–173 °C supports reflux above 100 °C where generic nitriles boil off
2
Li-ion electrolyte co-solvent
Ether–nitrile structure enables fast interfacial charge transfer for high-rate cells
3
Pharmaceutical intermediate synthon
Used in thiadiazole synthesis; >99% GC purity from multiple qualified vendors

3-Ethoxypropionitrile Substitution Risks


Superficially, 3-ethoxypropionitrile (EPN) belongs to the alkyl nitrile family alongside propionitrile (C₃H₅N, BP 97 °C, FP 2–6 °C) and acrylonitrile (C₃H₃N, BP 77 °C, FP −1 °C). However, the ethoxy substituent fundamentally alters three properties critical to procurement decisions: (i) EPN's boiling point is 74–94 °C higher than unsubstituted propionitrile or acrylonitrile, conferring dramatically lower volatility and enabling high-temperature reaction and electrolyte applications [1]; (ii) EPN's vapor pressure (0.219 mmHg at 25 °C) is ~160-fold lower than propionitrile (~35 mmHg), substantially reducing inhalation exposure risk during handling [2][3]; and (iii) EPN delivers superior rate capability as a lithium-ion battery electrolyte co-solvent compared to the conventional EC+DMC system, a performance feature absent in simpler nitriles that lack the ether oxygen [4]. These differences mean that substituting EPN with a cheaper generic nitrile risks thermal runaway, solvent boil-off, or electrochemical failure, depending on the application.

Target
3-Ethoxypropionitrile (EPN)
Boiling point 171–173 °C, flash point 63–64 °C, vapor pressure 0.219 mmHg; limited water solubility ~55.6 g/L.
Typical generic nitrile
Propionitrile / Acrylonitrile / MPN
Boiling points 77–97 °C, flash points −1 to 6 °C, vapor pressure ~35 mmHg; MPN freely water-soluble (540 g/L).
EPN's elevated boiling point and flash point reduce fire hazard classification and solvent loss during high-temperature processes.
Substituting with propionitrile or acrylonitrile may shift thermal safety margin, increase volatility, and alter electrochemical coordination.
Limited water solubility aids phase separation in biphasic reactions, improving organic-phase retention.
MPN's high water solubility may reduce extraction yield and complicate aqueous workup; requires validation.
Ether-oxygen coordination enables reported rate capability advantage in Li-ion cells.
Carbonate-based electrolytes lack this coordination; capacity retention at high C-rates may differ significantly.

3-Ethoxypropionitrile Differentiation Evidence


Boiling and Flash Point Comparison

3-Ethoxypropionitrile (EPN) exhibits a boiling point of 171–173 °C and a closed-cup flash point of 63–64 °C [1]. By contrast, the unsubstituted analog propionitrile (CAS 107-12-0) has a boiling point of 97 °C and a flash point of 2–6 °C [2], while the industrially common acrylonitrile (CAS 107-13-1) boils at 77 °C and has a flash point of −1 °C [3]. This represents a 74–94 °C boiling point elevation and a 57–65 °C flash point increase for EPN over the simpler nitriles, placing EPN outside the highly flammable liquid classification that governs propionitrile and acrylonitrile.

Boiling & flash point
Cross-study comparable
EPN: BP 171–173 °C, FP 63–64 °C
Propionitrile: BP 97 °C, FP 2–6 °C
Acrylonitrile: BP 77 °C, FP −1 °C
EPN falls outside highly flammable liquid classification of simpler nitriles
Closed-cup method; supports elevated-temperature process safety review
Thermal safety Solvent selection Process chemistry

Li-Ion Battery Rate Capability

In a direct head-to-head study using Li₄Ti₅O₁₂–LiCoO₂ full cells, the electrolyte 3-ethoxypropionitrile (EPN)/1 M LiTFSI demonstrated markedly superior rate capability compared to the conventional EC + DMC/1 M LiTFSI electrolyte. Specifically, the capacity retention of the EPN-based electrolyte at a 10 C discharge rate remained greater than 75% of the capacity measured at 1 C, whereas the EC+DMC electrolyte showed inferior retention under identical conditions [1]. The authors attributed this superiority to a fast interfacial charge transfer process for lithium insertion/extraction enabled by the nitrile solvent [1].

Li-ion rate capability
Direct head-to-head
EPN/1 M LiTFSI >75% capacity retention at 10 C vs. 1 C
EC+DMC inferior under same conditions
Reported higher rate capability in Li₄Ti₅O₁₂–LiCoO₂ full cells
Supports electrolyte co-solvent selection for high-power battery research
Lithium-ion battery Electrolyte Rate capability

Vapor Pressure and Exposure Risk

3-Ethoxypropionitrile has a measured vapor pressure of 0.219 mmHg at 25 °C [1], compared to propionitrile's vapor pressure of approximately 35 mmHg at 20 °C (CDC NIOSH) or 50 hPa (~37.5 mmHg) at 20 °C (Sigma-Aldrich) [2]. This constitutes a ~160-fold lower vapor pressure for EPN, corresponding to a proportionally lower equilibrium headspace concentration and therefore a substantially reduced inhalation exposure risk during open handling, transfer, or process upset conditions.

Vapor pressure
Cross-study comparable
EPN: 0.219 mmHg (25 °C)
Propionitrile: ~35 mmHg (20 °C)
≈ 160-fold lower
Substantially lower equilibrium headspace concentration
Supports exposure risk assessment for industrial handling
Vapor pressure Occupational safety Volatility

Water Solubility vs. MPN

3-Ethoxypropionitrile has limited water solubility, with an EPISuite-estimated value of approximately 55.6 g/L at 25 °C (log Kow = 0.07) . In contrast, its closest structural analog, 3-methoxypropionitrile (MPN, CAS 110-67-8), is freely soluble in water at 540 g/L (Sigma-Aldrich specification) . This ~10-fold difference in aqueous solubility means EPN is substantially more hydrophobic, enabling its use as an organic phase component in biphasic reactions or liquid–liquid extractions where MPN would partition into the aqueous layer and be lost or complicate workup.

Water solubility vs. MPN
Data to verify
EPN: ~55.6 g/L (estimated)
MPN: 540 g/L (experimental)
~10-fold difference
EPN partitions preferentially into organic phase
Estimated log Kow; confirm experimental solubility for critical biphasic processes
Solvent extraction Biphasic synthesis Aqueous workup

Commercial Purity Benchmark

3-Ethoxypropionitrile is commercially available at a minimum purity of >99.0% by GC analysis from major international suppliers including TCI Chemicals , AKSci , and Thermo Fisher Scientific , with NMR confirmation of structure provided as standard. This high-purity specification exceeds the typical 95–98% (GC) purity range commonly offered for generic nitrile solvents such as propionitrile (98.5% min, Thermo Scientific) [1] or 3-methoxypropionitrile (≥98.0% GC, Sigma-Aldrich) , providing greater assurance of batch-to-batch consistency for reproducible synthesis and electrochemical applications.

Commercial purity
Supporting evidence
EPN: >99.0% GC (TCI, AKSci, Thermo Fisher)
Propionitrile: 98.5% min; MPN: ≥98.0%
Higher typical purity specification from multiple vendors
Supports batch consistency and impurity risk review
Purity specification Quality assurance Procurement

3-Ethoxypropionitrile Application Scenarios


High-Temperature Organic Synthesis

When a reaction demands prolonged heating at temperatures above 100 °C in a nitrile-containing solvent, 3-ethoxypropionitrile (EPN) is the appropriate choice over propionitrile or acrylonitrile, which would boil (BP 77–97 °C) or exceed their flash point under reflux. With a boiling point of 171–173 °C and a flash point of 63–64 °C , EPN remains in the liquid phase at temperatures where simpler nitriles would evaporate or create flammable vapor atmospheres [1]. The ~160-fold lower vapor pressure (0.219 mmHg vs. ~35 mmHg) further minimizes solvent loss and personnel exposure during high-temperature processes [2].

High-Power Lithium-Ion Battery Electrolyte

For Li₄Ti₅O₁₂-based high-power lithium-ion battery electrolyte development, EPN/1 M LiTFSI offers a directly demonstrated rate capability advantage over the conventional EC+DMC electrolyte system, with capacity retention exceeding 75% at a 10 C discharge rate relative to 1 C [3]. This performance benefit, attributed to fast interfacial charge transfer kinetics, makes EPN a compelling co-solvent candidate when rate capability is a specification-critical parameter. The high boiling point of EPN additionally contributes to thermal safety margin in battery cells, an advantage over lower-boiling carbonate solvents [3].

Biphasic Synthesis and Liquid-Liquid Extraction

In synthetic routes requiring an organic nitrile solvent that cleanly partitions from water, EPN's estimated water solubility of ~55.6 g/L provides a ~10-fold advantage over 3-methoxypropionitrile (MPN, 540 g/L) . This limited water miscibility reduces product loss during aqueous extraction and facilitates cleaner phase separation, which is critical for high-yield pharmaceutical intermediate synthesis where EPN is already used in thiadiazole derivative production . Procurement teams should specify EPN over MPN when the synthetic protocol involves aqueous quench or wash steps.

cGMP Pharmaceutical Intermediate Manufacturing

For pharmaceutical intermediate synthesis operating under cGMP or ISO 9001 quality systems, EPN is commercially sourced at >99.0% (GC) purity with NMR structural confirmation from multiple qualified vendors . This purity benchmark exceeds the typical 98.0–98.5% specification of generic nitrile solvents, reducing the impurity profile risk and supporting regulatory documentation requirements. The multi-supplier availability at this purity level also mitigates single-source supply chain risk .

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Elevated boiling point and flash point
Thermal safety margin; solvent stability under prolonged reflux
High-power Li-ion battery electrolyte
Reported rate capability and ether–nitrile coordination
Capacity retention at high C-rates; interfacial charge transfer performance
Biphasic synthesis & liquid–liquid extraction
Limited water solubility
Phase partitioning efficiency; organic-phase product retention after aqueous workup
cGMP pharmaceutical intermediate manufacturing
High chromatographic purity from multiple qualified vendors
Impurity profile, lot-to-lot consistency, and supply-chain continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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